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Introduction
Pyruvate Kinase M2 (PKM2), a key enzyme in glycolysis, plays a dual role in cellular

metabolism and gene regulation. While its tetrameric form is enzymatically active in the

cytoplasm, the dimeric form of PKM2 can translocate to the nucleus and function as a

transcriptional co-activator. A critical post-translational modification that governs this functional

switch is the phosphorylation of tyrosine residue 105 (Y105). This event, often triggered by

oncogenic signaling pathways, leads to the dissociation of the PKM2 tetramer into dimers,

facilitating its nuclear import and subsequent modulation of gene expression.[1][2][3] This

application note provides a detailed overview and experimental protocols for studying the

impact of PKM2 Y105 phosphorylation on gene expression.

Signaling Pathway Leading to PKM2 Y105
Phosphorylation
The phosphorylation of PKM2 at Y105 is a downstream event of several activated tyrosine

kinase signaling pathways implicated in cancer and other proliferative diseases. Upon

stimulation by growth factors, such as Epidermal Growth Factor (EGF), various receptor
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tyrosine kinases (RTKs) are activated. These activated receptors can directly or indirectly lead

to the phosphorylation of PKM2 at Y105, promoting the dimeric state and its nuclear functions.
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Caption: Signaling pathway of PKM2 Y105 phosphorylation and nuclear function.

Data Presentation
The phosphorylation of PKM2 at Y105 has profound effects on cellular processes, which can

be quantified and compared. The following tables summarize key quantitative data related to

this event.

Table 1: Effect of PKM2 Y105F Mutation on Gene Expression

The Y105F mutant of PKM2 cannot be phosphorylated at this site and is constitutively active as

a pyruvate kinase, thus preventing its nuclear translocation and transcriptional co-activator

functions. This table presents the relative change in the expression of genes known to be

regulated by nuclear PKM2 in cells expressing the Y105F mutant compared to wild-type PKM2.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b1173443?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1173443?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Target Gene Function
Fold Change in
Expression (Y105F
vs. WT)

Reference

CCND1 (Cyclin D1)
Cell Cycle

Progression
Decreased [4][5]

MYC
Cell Proliferation,

Metabolism
Decreased [4][5]

GLUT1 Glucose Uptake Decreased [6][7]

LDHA Lactate Production Decreased [6][7]

VEGF Angiogenesis Decreased [7]

Table 2: Interaction of Nuclear PKM2 with Transcription Factors

Nuclear dimeric PKM2 does not bind to DNA directly but acts as a co-activator by interacting

with various transcription factors. This table summarizes key interacting partners.

Interacting
Transcription
Factor

Biological Process
Method of
Detection

Reference

STAT3
Cell Proliferation,

Inflammation

Co-

immunoprecipitation
[2][4]

HIF-1α
Hypoxia Response,

Angiogenesis

Co-

immunoprecipitation
[7][8]

β-catenin
Cell Proliferation,

Development

Co-

immunoprecipitation
[2]

Oct-4
Stem Cell

Pluripotency

Co-

immunoprecipitation
[9]

TGIF2
Transcriptional

Repression
Mass Spectrometry [8]
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Experimental Protocols
To investigate the role of PKM2 Y105 phosphorylation in gene expression, a combination of

molecular biology techniques is employed. The following are detailed protocols for key

experiments.

Experimental Workflow

Cell Culture & Treatment
(e.g., Growth Factor Stimulation)

Nuclear/Cytoplasmic
Fractionation

Chromatin Immunoprecipitation
(ChIP-qPCR)

Cross-link & Lyse

Dual-Luciferase
Reporter Assay

Transfect Reporter Plasmids

Western Blot for
p-PKM2 (Y105) & Total PKM2

Analyze Fractions

Data Analysis & Interpretation

Click to download full resolution via product page

Caption: Workflow for analyzing PKM2 Y105-mediated gene expression.

Protocol 1: Nuclear and Cytoplasmic Fractionation
This protocol allows for the separation of nuclear and cytoplasmic proteins to assess the

subcellular localization of PKM2.[3][7][9][10][11]

Materials:

Phosphate-Buffered Saline (PBS), ice-cold
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Cytoplasmic Extraction (CE) Buffer: 10 mM HEPES, 60 mM KCl, 1 mM EDTA, 0.075% (v/v)

NP-40, 1 mM DTT, 1X Protease Inhibitor Cocktail, pH 7.6

CE Buffer without detergent

Nuclear Extraction (NE) Buffer: 20 mM Tris-Cl, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA,

25% (v/v) glycerol, 1 mM DTT, 1X Protease Inhibitor Cocktail, pH 8.0

5 M NaCl

Microcentrifuge

Procedure:

Harvest approximately 4 x 10^7 cells by centrifugation at 1,000 rpm for 5 minutes at 4°C.

Wash the cell pellet gently with 10 mL of ice-cold PBS. Centrifuge again as in step 1.

Resuspend the cell pellet in 5 pellet volumes (approximately 100 µL) of CE Buffer.

Incubate on ice for 3 minutes to lyse the plasma membrane.

Centrifuge at 1,500 rpm for 4 minutes at 4°C.

Carefully collect the supernatant, which contains the cytoplasmic extract, into a pre-chilled

tube.

Wash the remaining nuclear pellet with 100 µL of CE Buffer without detergent. Be gentle to

avoid disrupting the nuclei.

Centrifuge the nuclei at 1,500 rpm for 4 minutes at 4°C.

Discard the supernatant and add 1 pellet volume (approximately 50 µL) of NE Buffer to the

nuclear pellet.

Adjust the salt concentration to 400 mM by adding ~3.5 µL of 5 M NaCl.

Add an additional pellet volume of NE Buffer and vortex to resuspend the pellet.
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Incubate on ice for 10 minutes, vortexing periodically.

Centrifuge at maximum speed for 10 minutes at 4°C to pellet any remaining debris.

Transfer the supernatant, containing the nuclear extract, to a new pre-chilled tube.

Store both cytoplasmic and nuclear extracts at -80°C for further analysis.

Protocol 2: Western Blotting for Phospho-PKM2 (Y105)
This protocol is for detecting the levels of PKM2 phosphorylated at Y105 and total PKM2 in cell

lysates or subcellular fractions.

Materials:

SDS-PAGE gels

Transfer buffer

PVDF membrane

Blocking buffer (5% w/v BSA in TBS with 0.1% Tween-20)

Primary antibodies: Rabbit anti-phospho-PKM2 (Tyr105) and Mouse anti-PKM2

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG

Chemiluminescent substrate

TBS-T (Tris-Buffered Saline with 0.1% Tween-20)

Procedure:

Quantify protein concentration of lysates using a BCA or Bradford assay.

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

Separate proteins by SDS-PAGE.
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Transfer proteins to a PVDF membrane.

Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against phospho-PKM2 (Y105) diluted in

blocking buffer overnight at 4°C with gentle shaking.[8][12][13]

Wash the membrane three times for 10 minutes each with TBS-T.

Incubate the membrane with HRP-conjugated anti-rabbit IgG secondary antibody for 1 hour

at room temperature.

Wash the membrane three times for 10 minutes each with TBS-T.

Apply the chemiluminescent substrate and visualize the signal using a digital imager.

To detect total PKM2, the membrane can be stripped and re-probed with an antibody against

total PKM2, following the same procedure.

Protocol 3: Chromatin Immunoprecipitation (ChIP)
This protocol is used to determine if nuclear PKM2 is associated with the promoter regions of

specific target genes.[1][4][14][15][16]

Materials:

37% Formaldehyde

1 M Glycine

Cell Lysis Buffer: 150 mM NaCl, 50 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.5% NP-40, 1%

Triton X-100, with 1X protease inhibitor cocktail

Sonicator

Anti-PKM2 antibody for ChIP

Normal IgG (as a negative control)
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Protein A/G magnetic beads

Wash buffers (low salt, high salt, LiCl)

Elution buffer

Proteinase K

Phenol:chloroform:isoamyl alcohol

qPCR primers for target gene promoters

Procedure:

Cross-linking: Treat cultured cells (approximately 1 x 10^7) with 1% formaldehyde for 10

minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125

mM glycine for 5 minutes.

Cell Lysis: Wash cells with ice-cold PBS and lyse with Cell Lysis Buffer on ice for 10 minutes.

Chromatin Shearing: Sonicate the lysate to shear chromatin into fragments of 200-1000 bp.

Optimize sonication conditions for your cell type and equipment.

Immunoprecipitation:

Pre-clear the chromatin with Protein A/G beads.

Incubate the pre-cleared chromatin with anti-PKM2 antibody or normal IgG overnight at

4°C with rotation.

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to

remove non-specific binding.

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the

cross-links by heating at 65°C for at least 4 hours in the presence of NaCl.
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DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using

phenol:chloroform extraction or a DNA purification kit.

Analysis: Use the purified DNA as a template for qPCR with primers specific to the promoter

regions of putative PKM2 target genes.

Protocol 4: Dual-Luciferase Reporter Assay
This assay is used to measure the effect of PKM2 on the transcriptional activity of a specific

gene promoter.[2][6][17][18][19]

Materials:

Reporter plasmid: Firefly luciferase gene driven by the promoter of the target gene.

Control plasmid: Renilla luciferase gene driven by a constitutive promoter (e.g., TK).

Expression plasmid for PKM2 (wild-type or Y105F mutant).

Transfection reagent.

Dual-Luciferase Reporter Assay System (e.g., from Promega).

Luminometer.

Procedure:

Cell Seeding: Seed cells in a 24-well plate to be 60-80% confluent at the time of transfection.

Transfection: Co-transfect cells with the firefly luciferase reporter plasmid, the Renilla

luciferase control plasmid, and either the PKM2 expression plasmid or an empty vector

control using a suitable transfection reagent.

Incubation: Incubate the cells for 24-48 hours to allow for plasmid expression.

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in

the assay kit.

Luciferase Measurement:
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Add Luciferase Assay Reagent II (for firefly luciferase) to the cell lysate and measure the

luminescence.

Add Stop & Glo® Reagent to the same sample to quench the firefly reaction and initiate

the Renilla luciferase reaction, then measure the luminescence again.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for

each sample. Compare the normalized luciferase activity in cells overexpressing PKM2 to

the control cells to determine the effect of PKM2 on promoter activity.

Conclusion
The phosphorylation of PKM2 at tyrosine 105 is a key regulatory switch that allows this

metabolic enzyme to moonlight in the nucleus as a transcriptional co-activator, thereby

influencing a wide range of cellular processes, including proliferation, metabolism, and

angiogenesis. The application notes and protocols provided here offer a comprehensive guide

for researchers to investigate the intricate role of Y105-phosphorylated PKM2 in gene

expression analysis. By employing these techniques, scientists can further elucidate the

downstream effects of this critical post-translational modification and identify potential

therapeutic targets for diseases driven by aberrant PKM2 function.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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